molecular formula C4H12ClN3 B1378836 2-Amino-2-methylpropanimidamide dihydrochloride CAS No. 1803609-78-0

2-Amino-2-methylpropanimidamide dihydrochloride

Cat. No.: B1378836
CAS No.: 1803609-78-0
M. Wt: 137.61 g/mol
InChI Key: GHGPBGSGUDLLSX-UHFFFAOYSA-N
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Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s known that it’s used to study the chemistry of the oxidation of drugs . It’s a free radical-generating azo compound, which suggests it may be involved in redox reactions .

Safety and Hazards

This compound may be self-heating and could catch fire . It’s harmful if swallowed and may cause an allergic skin reaction . It’s also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpropanimidamide dihydrochloride typically involves the reaction of 2-methylpropanimidamide with an azo compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, as the compound is soluble in these solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired reaction and product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylpropanimidamide dihydrochloride is unique due to its specific molecular structure, which allows it to generate free radicals efficiently under controlled conditions. Its solubility in various solvents and its ability to initiate both nucleophilic and free radical oxidation reactions make it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

1803609-78-0

Molecular Formula

C4H12ClN3

Molecular Weight

137.61 g/mol

IUPAC Name

2-amino-2-methylpropanimidamide;hydrochloride

InChI

InChI=1S/C4H11N3.ClH/c1-4(2,7)3(5)6;/h7H2,1-2H3,(H3,5,6);1H

InChI Key

GHGPBGSGUDLLSX-UHFFFAOYSA-N

SMILES

CC(C)(C(=N)N)N.Cl.Cl

Canonical SMILES

CC(C)(C(=N)N)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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